3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is introduced via nucleophilic substitution reactions, where the tetramethylpiperidine moiety is attached to the benzoxazole core. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The phenyl and piperidine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and stability, while the phenyl group can contribute to its overall hydrophobicity and membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
- 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
Uniqueness
Compared to similar compounds, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-17(14-23(3,4)26-22)24-21(27)16-10-11-19-18(12-16)20(28-25-19)15-8-6-5-7-9-15/h5-12,17,26H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZNVAYMGTJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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